(R)-alpha-benzhydryl-proline-HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

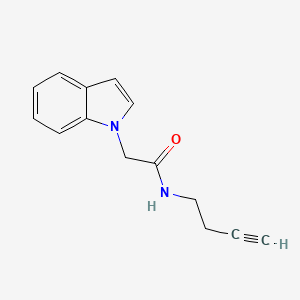

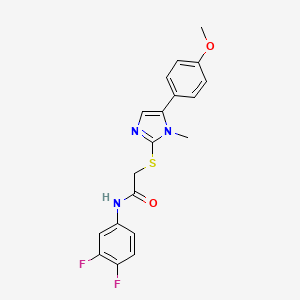

(R)-alpha-benzhydryl-proline-HCl is a useful research compound. Its molecular formula is C18H20ClNO2 and its molecular weight is 317.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scale-up Synthesis and Environmental Benefits

- The proline-derived ligands, including variants of benzhydryl-proline, are highlighted for their role in the efficient, environmentally friendly synthesis of tailor-made α- and β-amino acids. These ligands are crucial for synthesizing enantiomerically pure amino acids, offering a scalable and eco-friendly methodology that supports the synthesis of bioactive peptides without relying on tedious resolution procedures. This approach underpins the production of novel chemical entities on a larger scale, underscoring the importance of these compounds in pharmaceutical synthesis (Romoff et al., 2017).

Molecular Structure and Gas Phase Studies

- Research on hydroxyproline derivatives provides insights into how substitutions at the proline ring influence molecular recognition and stability in biological systems. Such studies are essential for understanding the stereochemistry-dependent interactions of proline-containing molecules, which can affect the structure and function of peptides and proteins. These insights are crucial for designing more effective drug molecules and understanding protein folding mechanisms (Lesarri et al., 2005).

Enzyme Catalysis and Synthesis of Amino Acids

- Benzhydrylamine has been identified as an ammonia equivalent in catalyzed reactions, illustrating the compound's versatility in synthesizing primary amines from alkynes. This functionality is instrumental in the development of new synthetic routes for the preparation of amino acids and their derivatives, offering a foundational technique for producing a wide range of bioactive compounds (Haak et al., 2000).

Asymmetric Assembly Reactions

- Proline and its derivatives are pivotal in catalyzing asymmetric assembly reactions, providing a direct route to optically active β-amino alcohols from aldehydes, ketones, and azodicarboxylates. This process highlights the role of proline-based catalysts in facilitating reactions that form complex, biologically active molecules in an enantioselective manner, underscoring their importance in organic synthesis and drug discovery (Chowdari et al., 2003).

Fluorescence-Based Detection and In Vivo Applications

- Studies on the fluorescence-based detection of small biomolecular thiols demonstrate the application of proline and its derivatives in designing fluorescent probes. These probes are crucial for differentiating and detecting specific molecules within biological systems, offering tools for biomedical research, diagnostics, and therapeutic monitoring (Chen et al., 2016).

Propiedades

IUPAC Name |

(2R)-2-benzhydrylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2.ClH/c20-17(21)18(12-7-13-19-18)16(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,19H,7,12-13H2,(H,20,21);1H/t18-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEQMVGYYDKOED-GMUIIQOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2699953.png)

![2-[[5-Phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2699956.png)

![5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2699960.png)

![Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate](/img/structure/B2699963.png)

![4-methyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylthiazole-5-carboxamide](/img/structure/B2699966.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2699967.png)

![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699971.png)